molecular formula C22H22N2O5 B10870646 1-oxo-1-[(1-phenylethyl)amino]butan-2-yl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

1-oxo-1-[(1-phenylethyl)amino]butan-2-yl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

Cat. No.: B10870646
M. Wt: 394.4 g/mol
InChI Key: SSYJIZRXFKWPES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxo-1-[(1-phenylethyl)amino]butan-2-yl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate is a complex organic compound that features both an indole moiety and a butanone structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The indole ring is a common structure in many biologically active molecules, making this compound a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-oxo-1-[(1-phenylethyl)amino]butan-2-yl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, which can be synthesized via Fischer indole synthesis. This involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring .

The next step involves the formation of the butanone structure. This can be achieved by reacting 1-phenylethylamine with butanone in the presence of a suitable catalyst to form the desired amine derivative. The final step is the esterification reaction, where the indole derivative is reacted with the amine derivative in the presence of an activating agent like dicyclohexylcarbodiimide (DCC) to form the ester bond .

Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-1-[(1-phenylethyl)amino]butan-2-yl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone or ester groups into alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

1-Oxo-1-[(1-phenylethyl)amino]butan-2-yl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme interactions and metabolic pathways.

    Medicine: Due to its indole structure, it may have potential as a pharmaceutical agent, particularly in cancer research and neuropharmacology.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 1-oxo-1-[(1-phenylethyl)amino]butan-2-yl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, influencing biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    1-Phenylethylamine: Shares the phenylethylamine moiety.

    Butanone derivatives: Compounds with similar ketone structures.

Uniqueness: 1-Oxo-1-[(1-phenylethyl)amino]butan-2-yl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate is unique due to its combination of an indole ring and a butanone structure, which provides a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

[1-oxo-1-(1-phenylethylamino)butan-2-yl] 2-(2,3-dioxoindol-1-yl)acetate

InChI

InChI=1S/C22H22N2O5/c1-3-18(21(27)23-14(2)15-9-5-4-6-10-15)29-19(25)13-24-17-12-8-7-11-16(17)20(26)22(24)28/h4-12,14,18H,3,13H2,1-2H3,(H,23,27)

InChI Key

SSYJIZRXFKWPES-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC(C)C1=CC=CC=C1)OC(=O)CN2C3=CC=CC=C3C(=O)C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.